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Compound of Interest

Compound Name:
Benzyl 2-carbamoylpyrrolidine-1-

carboxylate

Cat. No.: B1335751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a molecule of interest in medicinal chemistry

and drug development. Due to the limited availability of published experimental spectra for this

specific compound, this document presents predicted data based on the analysis of its

structural fragments and functional groups. The information herein is intended to serve as a

reference for the identification and characterization of this and structurally related compounds.

Molecular Structure
IUPAC Name: Benzyl 2-carbamoylpyrrolidine-1-carboxylate Molecular Formula:

C₁₃H₁₆N₂O₃ Molecular Weight: 248.28 g/mol CAS Number: 62937-47-7 (for the (R)-

enantiomer)[1]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Benzyl 2-carbamoylpyrrolidine-1-carboxylate.

These predictions are based on established principles of spectroscopy and data from

analogous structures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1335751?utm_src=pdf-interest
https://www.benchchem.com/product/b1335751?utm_src=pdf-body
https://www.benchchem.com/product/b1335751?utm_src=pdf-body
https://www.alfa-chemistry.com/cas_62937-47-7.htm
https://www.benchchem.com/product/b1335751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.30 - 7.40 m 5H Ar-H (Phenyl group)

~5.15 s 2H -O-CH₂-Ph

~4.30 m 1H N-CH-C=O

~3.40 - 3.60 m 2H N-CH₂-CH₂

~1.90 - 2.20 m 4H -CH₂-CH₂-CH₂-CH-

~5.50 & ~6.80 br s 2H -C(=O)NH₂

¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppm Assignment

~175 C=O (Amide)

~155 C=O (Carbamate)

~136 Quaternary Ar-C

~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~67 -O-CH₂-Ph

~60 N-CH-C=O

~47 N-CH₂-CH₂

~30 -CH₂-CH₂-CH-

~24 -CH₂-CH₂-CH₂-

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 & ~3200 Strong, Broad N-H Stretch (Amide)

~3030 Medium C-H Stretch (Aromatic)

~2950 & ~2870 Medium C-H Stretch (Aliphatic)

~1700 Strong C=O Stretch (Carbamate)

~1670 Strong C=O Stretch (Amide I)

~1600 Medium N-H Bend (Amide II)

~1495, 1455 Medium C=C Stretch (Aromatic)

~1250 Strong C-O Stretch (Carbamate)

~740 & ~700 Strong
C-H Bend (Aromatic,

Monosubstituted)

MS (Mass Spectrometry) Data (Predicted)
m/z Relative Intensity Assignment

248 Moderate [M]⁺ (Molecular Ion)

108 High [C₇H₈O]⁺ or [C₇H₇]⁺ + H

91 Very High [C₇H₇]⁺ (Tropylium ion)

70 Moderate
[C₄H₈N]⁺ (Pyrrolidine

fragment)

44 Moderate [CONH₂]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent

(e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or

KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty accessory or clean salt plate should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.[3]

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common technique for this type of molecule. Electrospray Ionization (ESI) can also be used.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.
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Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques for structural elucidation.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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